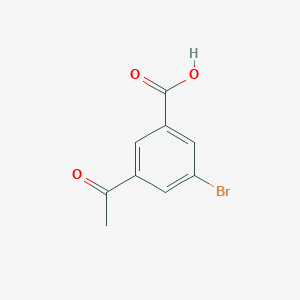

3-Acetyl-5-bromobenzoic acid

Description

Contextualization within Benzoic Acid and Halogenated Aromatic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental components in organic chemistry. iitk.ac.in The carboxylic acid group directs electrophilic aromatic substitution to the meta position and is deactivating. firsthope.co.in It can also undergo reactions such as esterification, amidation, and reduction. iitk.ac.in The introduction of a halogen atom, such as bromine, onto the aromatic ring further modifies its reactivity. Halogenated aromatic compounds are a critical class of molecules, often serving as key intermediates in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. bohrium.com

The presence of both an electron-withdrawing acetyl group and a deactivating, yet ortho-para directing, bromine atom on the benzoic acid scaffold of 3-acetyl-5-bromobenzoic acid creates a unique electronic and steric environment. This substitution pattern influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further functionalization. The interplay of these functional groups allows for selective chemical modifications at different positions of the molecule, making it a highly adaptable synthon in organic synthesis.

Historical Perspectives on Synthetic Strategies for Substituted Benzoic Acids

The synthesis of substituted benzoic acids has a rich history, evolving from classical oxidation and substitution reactions to modern catalytic methods. Historically, the preparation of such compounds often relied on the oxidation of alkylbenzenes or the hydrolysis of benzonitriles. researchgate.netchemicalbook.com For instance, 3-bromobenzoic acid can be synthesized by the oxidation of 3-bromotoluene. chemicalbook.com

Early methods for introducing substituents onto the benzoic acid ring often involved harsh reaction conditions and could lack regioselectivity. The development of directed ortho-metalation (DoM) provided a significant advancement, allowing for the selective functionalization of the position ortho to a directing group, such as a carboxylate. organic-chemistry.org This strategy offered a more controlled approach compared to traditional electrophilic aromatic substitution.

More recent advancements have focused on the development of transition metal-catalyzed C-H functionalization reactions. researchgate.net These methods offer the potential for more direct and efficient synthesis of substituted aromatics, minimizing the need for pre-functionalized starting materials and reducing waste. Rhodium-catalyzed cross-dehydrogenative coupling of benzoic acids, for example, has emerged as a method for creating biaryl acids. hep.com.cn

Overview of Current Research Landscape and Emerging Areas in Aromatic Functionalization

The current research landscape in aromatic functionalization is characterized by a drive towards greater efficiency, selectivity, and sustainability. Late-stage functionalization (LSF) of C-H bonds is a particularly active area, aiming to introduce new functional groups into complex molecules at a late stage of the synthesis. nih.gov This approach is highly valuable in drug discovery and development.

Transition metal catalysis continues to dominate the field, with ongoing efforts to develop catalysts that can achieve meta-C-H functionalization, a historically challenging transformation. researchgate.net The use of directing groups to control the regioselectivity of these reactions remains a key strategy. researchgate.net Furthermore, photoredox catalysis and electrochemistry are experiencing a resurgence, providing new avenues for radical-based aromatic substitution. nih.gov

The development of novel synthetic methodologies for creating functionalized aromatic compounds is expanding to include the synthesis of complex structures like BN-embedded aromatic hydrocarbons and fused bicyclic heteroaromatics. bohrium.comrsc.org These emerging areas highlight the continuous innovation in the field, driven by the need for new materials with unique electronic and optical properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.05 g/mol |

| CAS Number | 258273-37-9 |

Related Substituted Benzoic Acids

| Compound Name | Notes |

| 3-Bromobenzoic acid | A precursor and related compound, often used in the synthesis of more complex derivatives. innospk.com |

| 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | A polysubstituted benzoic acid with applications in pharmaceutical research. |

| 2-Amino-5-bromobenzoic acid | A key intermediate in the synthesis of various compounds, including those with potential antimicrobial activity. reading.ac.ukdergipark.org.tr |

| 2-Acetyloxy-5-bromobenzoic acid | Also known as 5-Bromoaspirin, it is a derivative of salicylic (B10762653) acid. lookchem.comchemsrc.com |

| 2-Acetylamino-5-bromo-benzoic acid | An acetylated amino derivative of bromobenzoic acid. sigmaaldrich.com |

| Benzoic acid, 3-acetyl-5-bromo-2-methyl, methyl ester | A methyl ester derivative of a substituted benzoic acid. bldpharm.com |

| 3-Acetylbenzoic acid | A related compound with an acetyl group at the meta position. chemicalbook.com |

| Benzoic acid, 2-(1-acetyl-2-oxopropyl) | A derivative of benzoic acid with a more complex substituent. orgsyn.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO3 |

|---|---|

Molecular Weight |

243.05 g/mol |

IUPAC Name |

3-acetyl-5-bromobenzoic acid |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |

InChI Key |

SBSLBDUHKXDKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(=O)O |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 Acetyl 5 Bromobenzoic Acid

De Novo Synthetic Routes from Simpler Precursors

De novo synthesis, meaning "from the beginning," involves the creation of the target molecule from basic, readily available chemical starting materials. biorxiv.orgbiorxiv.orgmdpi.com Several strategies have been developed for this purpose.

Directed ortho-metalation (DoM) is a powerful technique in which a directing group on an aromatic ring guides the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org This creates a highly reactive aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the context of synthesizing 3-Acetyl-5-bromobenzoic acid, a plausible DoM strategy could involve a starting material with a directing group that facilitates lithiation at the position that will ultimately bear the acetyl group. The carboxylate group itself can act as a directing group. organic-chemistry.org For instance, starting with 3-bromobenzoic acid, a directed ortho-metalation could introduce an acetyl group precursor at the desired position. The directing metalation group (DMG) interacts with the lithium of the organolithium reagent, increasing the acidity of the protons at the ortho position. organic-chemistry.orgwikipedia.org Following the introduction of the acetyl group, a subsequent halogenation step would be required to introduce the bromine atom at the 5-position.

Key aspects of this methodology include:

Directing Groups: A variety of functional groups can serve as DMGs, including amides, carbamates, and even the carboxylate group itself under specific conditions. organic-chemistry.orgorganic-chemistry.org

Organolithium Reagents: Strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly employed. organic-chemistry.org

Electrophiles: After metalation, an appropriate acetylating agent would be introduced to form the acetyl group.

| Parameter | Description | Reference |

| Directing Group | A functional group that directs deprotonation to the ortho-position. | organic-chemistry.orgwikipedia.org |

| Base | Strong organolithium reagents like n-BuLi or s-BuLi. | organic-chemistry.org |

| Intermediate | An aryllithium species is formed at the ortho-position. | wikipedia.org |

| Electrophile | An acetylating agent to introduce the acetyl group. |

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. vaia.commasterorganicchemistry.com This approach is central to the synthesis of many substituted benzene (B151609) derivatives. The synthesis of this compound via EAS would likely involve a stepwise functionalization of a simpler aromatic precursor.

A potential synthetic pathway could start with a Friedel-Crafts acylation to introduce the acetyl group onto a benzene ring. nptel.ac.in This reaction typically employs an acyl chloride (like acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride). nptel.ac.in The regioselectivity of this reaction is crucial and can be influenced by existing substituents on the aromatic ring.

Following acylation, a bromination step would be necessary. vaia.com Bromination of an aromatic ring is another example of EAS, often carried out with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). vaia.comlibretexts.org The directing effects of the existing acetyl and carboxylic acid groups on the ring would determine the position of bromination. Both the acetyl and carboxyl groups are deactivating and meta-directing. Therefore, starting with 3-acetylbenzoic acid, bromination would be expected to occur at the 5-position.

| Reaction | Reagents | Purpose | Reference |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of the acetyl group | nptel.ac.in |

| Bromination | Br₂, FeBr₃ | Introduction of the bromine atom | vaia.comlibretexts.org |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes, offer high efficiency and functional group tolerance. eie.grnih.gov

For the synthesis of this compound, a cross-coupling strategy could be employed to introduce the acetyl group. For example, a starting material like 3,5-dibromobenzoic acid could undergo a selective cross-coupling reaction. One of the bromine atoms could be selectively coupled with a suitable acetyl-group-containing organometallic reagent.

Alternatively, a palladium-catalyzed vinylation reaction could be used. For instance, coupling methyl 4-bromobenzoate (B14158574) with potassium vinylfluoroborate can form methyl 4-vinylbenzoate. Subsequent oxidation of the vinyl group would yield the acetyl group. While this example is for a different isomer, the principle could be adapted.

Copper-catalyzed reactions are also relevant. For instance, the reaction of o-halobenzoic acids with acetyl chloride and Wittig reagents can lead to the formation of isocoumarins, demonstrating C-C bond formation involving an acetyl group source. rsc.org

| Coupling Reaction | Catalyst/Reagents | Application | Reference |

| Suzuki Coupling | Palladium catalyst, boronic acid | C-C bond formation | eie.gr |

| Heck Coupling | Palladium catalyst, alkene | C-C bond formation | eie.gr |

| Sonogashira Coupling | Palladium/copper catalyst, alkyne | C-C bond formation | eie.grnih.gov |

| Copper-Catalyzed Coupling | Copper catalyst | C-C bond formation | rsc.org |

The synthesis of this compound is often practically achieved through multi-step sequences starting from readily available chemical building blocks. acs.orgtandfonline.com A common precursor is 3-bromobenzoic acid, which can be synthesized by the oxidation of 3-bromotoluene. chemicalbook.com

One plausible route involves the conversion of 3-bromobenzoic acid to its acid chloride, followed by a Friedel-Crafts type reaction or a reaction with an organocadmium or organocuprate reagent to introduce the acetyl group. For example, reacting the acid chloride of 3-bromobenzoic acid with a suitable organometallic reagent like dimethylcadmium (B1197958) could yield 3-bromoacetophenone. Subsequent oxidation of the methyl group of the acetophenone (B1666503) would not be a viable route to the carboxylic acid without affecting the acetyl group. A more likely approach would be to protect the carboxylic acid of 3-bromobenzoic acid as an ester, then proceed with the introduction of the acetyl group, followed by deprotection.

Another strategy could involve starting with a compound that already contains two of the three required functional groups. For instance, starting with 3-amino-5-bromobenzoic acid, the amino group could be converted to an acetyl group through a series of reactions, though this is a less direct approach.

Functional Group Interconversion and Derivatization Strategies

Functional group interconversion (FGI) is a strategy that involves converting one functional group into another within a molecule that already possesses the core carbon skeleton. ub.eduvanderbilt.eduyoutube.com This is often a more efficient approach than de novo synthesis when a suitable starting material is available.

The synthesis of this compound can be achieved by modifying a pre-existing benzoic acid derivative. chemicalbook.com A common and direct method is the Friedel-Crafts acylation of 3-bromobenzoic acid. nptel.ac.in However, the deactivating nature of both the bromo and carboxyl groups makes this a challenging reaction.

A more practical approach involves the modification of a more reactive derivative. For example, starting with 3-bromobenzoic acid, the carboxylic acid can be converted to its ethyl ester, ethyl 3-bromobenzoate. chemicalbook.com This ester can then undergo a reaction to introduce the acetyl group. One possibility is a reaction with a suitable acetylating agent under conditions that favor substitution at the 5-position, though this is complicated by the directing effects of the substituents.

A more controlled method would be to use a metal-catalyzed cross-coupling reaction on a di-halogenated benzoic acid derivative. For instance, starting with 3,5-dibromobenzoic acid, one bromine atom could be selectively replaced with an acetyl group using a suitable organometallic reagent and a transition metal catalyst.

Another FGI strategy could involve the oxidation of a suitable precursor. For example, if 3-bromo-5-ethylbenzoic acid were available, selective oxidation of the ethyl group to an acetyl group could be a potential, albeit challenging, route.

The hydrolysis of esters is a key FGI reaction. For instance, if the synthesis is carried out on an ester derivative of the benzoic acid, the final step would be the hydrolysis of the ester to the carboxylic acid, often using a base like lithium hydroxide (B78521) followed by acidification. chemicalbook.com

| Starting Material | Reaction | Reagents | Product | Reference |

| 3-Bromobenzoic acid | Esterification | Ethanol, H₂SO₄ | Ethyl 3-bromobenzoate | chemicalbook.com |

| Ethyl 3-bromobenzoate | Acetylation (hypothetical) | Acetylating agent | Ethyl 3-acetyl-5-bromobenzoate | |

| Ethyl 3-acetyl-5-bromobenzoate | Hydrolysis | LiOH, then HCl | This compound | chemicalbook.com |

Transformations of Acetyl and Bromo Substituents within Aromatic Systems

The strategic manipulation of acetyl and bromo groups on an aromatic ring is central to the synthesis of this compound and its subsequent derivatives. These transformations leverage fundamental reactions in organic chemistry.

Friedel-Crafts Acylation: A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. vaia.comlibretexts.org This reaction typically involves treating the aromatic substrate with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vaia.comlibretexts.org The acetyl group is a deactivating, meta-directing substituent, which influences the position of subsequent electrophilic aromatic substitution reactions. msu.edu

Bromination: The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic bromination. acs.org This can be accomplished using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or by employing alternative brominating agents such as N-bromosuccinimide (NBS). acs.org The choice of brominating agent and reaction conditions can influence the regioselectivity of the substitution. For instance, bromination of a deactivated aromatic ring often requires harsher conditions. acs.org

Transformations of the Acetyl Group: The acetyl group itself can undergo a variety of transformations. ichem.md It can be reduced to an ethyl group or converted to other functional groups, expanding the synthetic utility of the core molecule. msu.eduijcrcps.com

Transformations of the Bromo Substituent: The bromo substituent is a versatile handle for further synthetic modifications. It can participate in a range of cross-coupling reactions, such as Suzuki-Miyaura reactions, to form new carbon-carbon bonds. rsc.org Additionally, the bromo group can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, which can then react with various electrophiles. msu.edu

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Key parameters that are typically optimized include:

Catalyst Selection and Loading: The choice of catalyst is critical. For Friedel-Crafts acylation, different Lewis acids can be screened for optimal performance. acs.org In cross-coupling reactions involving the bromo group, palladium-based catalysts are common, and the specific ligand and palladium source can significantly impact the reaction's efficiency. acs.org Optimizing the catalyst loading is also important to balance reaction rate and cost. acs.org

Solvent Effects: The solvent can influence the solubility of reactants, the reaction rate, and the product distribution. A range of solvents, from polar aprotic to nonpolar, may be tested to find the ideal medium for a specific transformation. researchgate.net

Temperature Control: Many synthetic reactions are highly sensitive to temperature. For instance, nitration reactions are often carried out at low temperatures to prevent over-reaction and decomposition. Conversely, some reactions may require heating to proceed at a reasonable rate. researchgate.net Careful temperature control is essential for achieving high yields and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants can have a profound effect on the outcome of a reaction. Fine-tuning the stoichiometry is often necessary to ensure complete conversion of the limiting reagent and to avoid side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and prevent degradation.

The following interactive table provides illustrative examples of how reaction conditions can be varied to optimize the synthesis of related substituted benzoic acids.

| Reaction Step | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Bromination | N-Bromosuccinimide | - | Sulfuric Acid | 55-65 | - |

| Nitration | Nitric Acid/Sulfuric Acid | - | - | 0-5 | 96 |

| Suzuki Coupling | Aryl Boronic Acid | Pd/C | Ethanol/Water | 25-100 | up to 94 |

| Friedel-Crafts Acylation | Acetic Anhydride | Metal Triflate | Deep Eutectic Solvent | 100 | High |

Note: The data in this table is based on findings for structurally related compounds and serves as a general guide for optimization strategies. acs.orgacs.orggoogle.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. msuniv.ac.in This involves a focus on several key areas:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical carbon dioxide, or ionic liquids. msuniv.ac.in For instance, performing reactions in water under the right conditions can significantly reduce the environmental footprint. rsc.org

Catalysis over Stoichiometric Reagents: Catalytic reactions are preferred over stoichiometric ones because they use small amounts of a catalyst that can be recycled, thereby reducing waste. snu.ac.kr The development of highly efficient and recyclable catalysts is a major focus of green chemistry research. snu.ac.kr For example, using solid-supported catalysts can simplify purification and catalyst recovery. msuniv.ac.in

Atom Economy: This principle, developed by Barry Trost, emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Reactions like addition and cycloaddition are highly atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. ajrconline.org Microwave-assisted synthesis is one technique that can often accelerate reactions and reduce energy usage compared to conventional heating methods. ajrconline.org

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific small molecule like this compound from basic starting materials, the broader principle involves sourcing starting materials from renewable resources rather than depleting fossil fuels. nih.govbeilstein-journals.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msuniv.ac.in This principle underscores the importance of high-yield reactions and the minimization of byproducts. Continuous flow chemistry is a modern approach that can improve safety, efficiency, and reduce waste generation compared to traditional batch processes. acs.orgwipo.int

The development of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is a powerful strategy that aligns with several green chemistry principles by reducing solvent use, purification steps, and waste generation. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 5 Bromobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including esterification, amidation, decarboxylation, and as a directing group for C-H functionalization.

Esterification and Amidation Mechanisms

Esterification: The conversion of 3-Acetyl-5-bromobenzoic acid to its corresponding esters is a fundamental transformation. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com

Alternatively, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various aromatic carboxylic acids with alcohols under mild conditions (e.g., 70 °C), often providing high yields without the need for extensive purification. mdpi.com For instance, methyl 3-acetyl-5-bromobenzoate is a known derivative. bldpharm.com

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

Another widely used method involves coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and N,N'-dicyclohexylurea as a byproduct. tandfonline.com The reaction mechanism facilitates amide bond formation under mild conditions. tandfonline.com While direct examples with this compound are not prevalent in the cited literature, these are standard and predictable synthetic routes. tandfonline.comresearchgate.net

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids like this compound is not a spontaneous process and typically requires specific catalytic systems or harsh conditions. Transition metals such as palladium, copper, silver, and rhodium are capable of inducing the decarboxylation of benzoic acids to form aryl-metal species, which can then be used in further coupling reactions. acs.org

One documented method for the protodecarboxylation of substituted benzoic acids involves radical conditions. For example, studies have shown that 3-acetylbenzoic acid can be decarboxylated to yield acetophenone (B1666503). rsc.org A similar pathway could be applicable to this compound, which would be expected to yield 3-bromoacetophenone. The reaction often employs a catalyst and an oxidant, such as silver nitrate (B79036) and potassium persulfate, to facilitate the generation of a carboxyl radical, which then loses CO₂ to form an aryl radical. This radical is subsequently quenched to yield the final product.

The presence of other substituents on the ring can influence the efficiency of decarboxylation. Both electron-donating and electron-withdrawing groups have been shown to be compatible with certain decarboxylation protocols. rsc.orglabxing.com

Carboxylate-Directed Functionalization

The carboxylate group is a valuable directing group in modern organic synthesis, enabling regioselective C-H bond functionalization, particularly at the ortho position. researchgate.net This strategy avoids the need for pre-installed directing groups that might require additional synthetic steps for introduction and removal. Transition metals like palladium, rhodium, iridium, ruthenium, and cobalt are frequently employed as catalysts. researchgate.netnih.gov

The general mechanism involves the coordination of the carboxylate to the metal center, forming a cyclometalated intermediate that positions the metal catalyst in close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond (C-H activation) and subsequent functionalization. labxing.com

Specific applications of this methodology include:

Alkenylation and Annulation: Benzoic acids can react with alkenes and alkynes in the presence of rhodium or ruthenium catalysts to form isocoumarins or phthalides. labxing.comsci-hub.se The carboxylate directs the ortho-vinylation, which is followed by an intramolecular cyclization. sci-hub.se

Arylation: Palladium-catalyzed C-H arylation of benzoic acids can be achieved using aryl halides or arylboronic esters as coupling partners. labxing.com

Alkylation: Iridium-catalyzed reactions can achieve ortho-alkylation of benzoic acids. For example, a reaction with 3-bromo-1,1,1-trifluoroacetone (B149082) has been reported to proceed via ortho C-H alkylation followed by intramolecular cyclization. rsc.org

For this compound, the carboxylate group would direct functionalization to the C2 and C6 positions. The presence of the bromine and acetyl groups would electronically influence the reactivity of the aromatic ring, but the directing effect of the carboxylate is typically dominant in these catalytic systems. nih.gov

Transformations at the Acetyl Substituent

The acetyl group provides a reactive ketone carbonyl and acidic alpha-protons, allowing for a range of chemical transformations.

Carbonyl Reactivity: Reduction and Oxidation Pathways

The carbonyl group of the acetyl substituent is susceptible to both reduction and oxidation, leading to a variety of functionalized products.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol. For this compound, this would yield 3-(1-hydroxyethyl)-5-bromobenzoic acid.

Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method. msu.edu This can sometimes lead to the reduction of other functional groups depending on the catalyst and reaction conditions. A synthesis of m-chloroethylbenzene from benzene (B151609) involves a Friedel-Crafts acylation followed by reduction of the acetyl group using H₂ over a Pd/C catalyst. vaia.com

A summary of common reduction conditions is presented below.

Table 1: Selected Reagents for the Reduction of Aryl Ketones

| Reagent/System | Product Type | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol/Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous Ether/THF, followed by aqueous workup |

Oxidation: While the acetyl group is already in a relatively high oxidation state, the benzylic position is susceptible to oxidative cleavage under harsh conditions (e.g., hot, acidic KMnO₄), which would convert the acetyl group into a second carboxylic acid group. msu.edu A more synthetically useful transformation is the Baeyer-Villiger oxidation, where the ketone is converted to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aryl or methyl group. Due to the migratory aptitude of different groups, the aryl group typically migrates preferentially, which would convert the acetyl group into an acetyloxy substituent.

Alpha-Proton Reactivity: Enolization and Condensation Reactions

The methyl protons adjacent to the carbonyl group (alpha-protons) of the acetyl substituent are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

Enolization: The formation of the enolate is the first step in reactions such as halogenation and alkylation at the alpha-position.

Condensation Reactions: The enolate of this compound can act as a nucleophile in condensation reactions.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde. ichem.md Reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) would lead to an aldol (B89426) addition product, which typically dehydrates readily to form a chalcone (B49325) derivative (an α,β-unsaturated ketone). ichem.md

Condensation with other electrophiles: The enolate can react with a variety of other electrophiles. For example, condensation with β-dicarbonyl compounds can be used to synthesize more complex structures. orgsyn.org

The reactivity of the alpha-protons allows for the elaboration of the acetyl side chain, providing a route to a diverse array of derivatives. ichem.md

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring of this compound is a key functional group that enables a variety of synthetic transformations. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. dalalinstitute.com In this reaction, a nucleophile replaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com For SNAr to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, both the acetyl and the carboxylic acid groups are electron-withdrawing. However, they are situated meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the electron-withdrawing groups, making the unactivated nucleophilic aromatic substitution challenging under standard conditions. libretexts.org While direct substitution of the bromo group by common nucleophiles is not extensively reported for this specific molecule, related compounds like 2-nitro-3-amino-4-methyl-5-bromobenzoic acid are known to undergo nucleophilic substitution where the bromine atom is replaced. For aryl halides lacking strong activation, harsh reaction conditions or alternative mechanisms, such as the formation of a benzyne (B1209423) intermediate, may be required for nucleophilic substitution to occur. pressbooks.pub

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in synthesis. eie.grmdpi.com The bromo substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls and has been successfully applied to aryl bromides. organic-chemistry.orgresearchgate.net For instance, 3-bromobenzoic acid methyl ester can be converted to its corresponding boronic ester, which then participates in Suzuki-Miyaura cross-coupling reactions. derpharmachemica.com Similarly, this compound can be expected to undergo Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield the corresponding 3-acetyl-5-aryl(or vinyl)benzoic acids. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org Aryl bromides are common substrates for the Heck reaction. researchgate.netresearchgate.net this compound can react with various alkenes, such as styrenes or acrylates, under Heck conditions to introduce a substituted vinyl group at the 5-position. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgnih.gov this compound can be coupled with a variety of terminal alkynes via the Sonogashira reaction to produce 3-acetyl-5-alkynylbenzoic acids. walisongo.ac.id The reaction conditions are generally mild, offering a high degree of functional group tolerance. lucp.net

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | 3-Acetyl-5-aryl/vinylbenzoic acid |

| Heck | Alkene | Pd catalyst, Base, (Ligand) | 3-Acetyl-5-vinylbenzoic acid derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Acetyl-5-alkynylbenzoic acid |

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is significantly influenced by the directing effects of its three substituents.

Given the substitution pattern of this compound, the positions ortho and para to the bromine atom are positions 2, 4, and 6. The positions meta to the acetyl group are 2 and 6, and the positions meta to the carboxylic acid group are 2 and 5 (already substituted). Therefore, the directing effects of all three substituents converge on position 2, and to a lesser extent, position 6. Position 4 is sterically hindered by the adjacent bromine and acetyl groups. Consequently, further electrophilic substitution on this compound is expected to occur predominantly at the C2 position.

Chemo- and Regioselective Transformations of this compound

The presence of multiple functional groups in this compound allows for chemo- and regioselective transformations, where one functional group reacts preferentially over the others.

The bromo substituent's reactivity in transition metal-catalyzed cross-coupling reactions is a prime example of chemoselectivity. These reactions can be performed under conditions that leave the acetyl and carboxylic acid groups intact. For instance, a Suzuki coupling can be selectively carried out at the C-Br bond without affecting the other functional groups.

Furthermore, the carboxylic acid can be selectively esterified under Fischer esterification conditions (acid catalyst and an alcohol), a reaction that would not typically affect the acetyl or bromo groups. Conversely, the acetyl group could potentially undergo reactions such as reduction to an alcohol using a selective reducing agent like sodium borohydride, which would not reduce the carboxylic acid or the aryl bromide.

The regioselectivity in the functionalization of the aromatic ring, as discussed in section 3.4.1, is another key aspect. Electrophilic substitution is predicted to occur selectively at the C2 position. In another example of regioselectivity, studies on related 2-bromobenzoic acids have shown that copper-catalyzed amination can occur selectively at the ortho-bromo position, a phenomenon attributed to the accelerating effect of the adjacent carboxylate group. nih.gov While this compound does not have an ortho-bromo group, this highlights how the relative positions of functional groups can dictate reaction outcomes.

Applications of 3 Acetyl 5 Bromobenzoic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The strategic placement of the acetyl, bromo, and carboxyl groups makes 3-acetyl-5-bromobenzoic acid a highly valuable building block. Each functional group can be addressed with a high degree of chemical selectivity, enabling the stepwise and controlled construction of intricate molecules. The carboxylic acid allows for amide and ester formation, the acetyl group can participate in condensations and carbon-carbon bond-forming reactions, and the bromine atom is a prime handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility permits its incorporation into a diverse range of larger, more complex structures.

While direct use of this compound in the total synthesis of a natural product is not prominently documented, its structural motifs are analogous to key intermediates in the biosynthesis of several complex natural products. For instance, 3-amino-5-hydroxybenzoic acid (AHBA) is the established biosynthetic precursor to a wide array of important compounds, including the ansamycin (B12435341) antibiotics (e.g., rifamycin) and the mitomycins. nih.gov

The structural similarity between this compound and AHBA suggests its potential as a precursor in the laboratory synthesis of novel, non-natural analogues of these bioactive compounds. Synthetic chemists can leverage this "biomimetic" approach, sometimes referred to as diverted total synthesis, to create derivatives with potentially improved therapeutic properties. rsc.org The acetyl and bromo groups offer synthetic handles to attach different side chains or build alternative ring systems not accessible through natural biosynthetic pathways.

Table 1: Comparison of a Biosynthetic Precursor and a Synthetic Analogue Building Block

| Compound | Functional Groups | Role in Synthesis | Example End Products |

|---|---|---|---|

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Amino, Hydroxyl, Carboxyl | Biosynthetic Precursor | Ansamycins, Mitomycins, Saliniketals nih.gov |

The well-defined geometry and reactive functional groups of this compound make it an ideal candidate for constructing precursors for advanced materials. It is particularly noted for its use as a building block, or "linker," in the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.comtcichemicals.com COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comwikipedia.org

The carboxylic acid and acetyl groups can be modified to create the necessary reactive sites for polymerization. For example, the acetyl group can undergo condensation with amines to form β-ketoenamine linkages, a common and stable bond in COF chemistry. The bromine atom can be used in post-synthetic modification to introduce further functionality into the COF pores.

Role in the Design and Synthesis of Ligands for Catalysis

In the field of catalysis, the performance of a metal catalyst is critically dependent on the structure of the surrounding ligands. This compound serves as a valuable starting material for crafting custom ligands. Its two distinct oxygen-based functional groups can be used to create bidentate or multidentate ligands capable of coordinating to a metal center.

For example, the carboxylic acid can be reacted with a substituted hydrazine (B178648) to form a hydrazide, which can then be condensed with a ketone or aldehyde to generate a hydrazone ligand. nanobioletters.com Alternatively, the acetyl group on the this compound itself can react with an amine to form a Schiff base. These ligand types are known to form stable complexes with a variety of transition metals used in catalysis. researchgate.net The bromine atom provides a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity. rsc.orgrsc.org

Table 2: Potential Ligand Synthesis from this compound

| Reaction on this compound | Resulting Moiety | Potential Ligand Type |

|---|---|---|

| Condensation of acetyl group with a primary amine | Imine (Schiff Base) | Bidentate (N,O) or higher |

| Conversion of carboxyl group to amide | Amide | Can be part of a multidentate scaffold |

| Reaction of carboxyl group with hydrazine | Hydrazide/Hydrazone | Multidentate chelating agents nanobioletters.com |

Utilization in Polymer Chemistry and Materials Science (e.g., as a monomer, functional group)

The application of this compound extends significantly into polymer chemistry and materials science. Its bifunctional nature allows it to act as a monomer in step-growth polymerization reactions. For example, the carboxylic acid can be converted to an acid chloride, which can then react with a diamine or diol to form polyamides or polyesters, respectively.

Its most prominent role in materials science is as a monomer for Covalent Organic Frameworks (COFs), as mentioned previously. bldpharm.comambeed.com The ability to form robust, porous, and crystalline polymeric materials makes it a key component in the design of next-generation materials for specialized applications. tcichemicals.comwikipedia.org Furthermore, related aminobenzoic acids are known to be employed in the formulation of specialty polymers and coatings, suggesting that derivatives of this compound could find use in creating materials with enhanced chemical resistance or specific surface properties. chemimpex.com The bromine atom also allows for post-polymerization modification, where additional functional groups can be grafted onto the polymer backbone via cross-coupling reactions, thereby altering the material's properties in a controlled manner.

Contributions to Method Development in Organic Chemistry

The development of new, efficient, and selective chemical reactions is a cornerstone of modern organic chemistry. Molecules with multiple, distinct reactive sites, such as this compound, are excellent substrates for testing the limits and capabilities of new synthetic methods.

For instance, developing a catalytic system that can selectively perform a cross-coupling reaction at the C-Br bond without affecting the acetyl group, or a method to achieve C-H activation at a specific position on the ring, would be a significant methodological advancement. The synthesis of complex, substituted benzophenones, which can be envisioned from this precursor, remains a challenge that drives the innovation of new synthetic routes. mq.edu.auresearchgate.net Reactions involving substituted bromobenzoic acids, such as the low-temperature generation of aryne intermediates, represent frontiers in reaction methodology where this compound could serve as a valuable test case. acs.org Its well-defined substitution pattern provides a clear platform for analyzing the regioselectivity and functional group tolerance of novel catalytic systems.

For a comprehensive and scientifically accurate article as requested, data from dedicated computational chemistry studies on this compound would be required. Without such studies, any attempt to generate the requested content would be speculative and not based on factual, verifiable scientific research.

Computational and Theoretical Studies on 3 Acetyl 5 Bromobenzoic Acid

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. dergipark.org.tr For 3-Acetyl-5-bromobenzoic acid, theoretical calculations can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net These predictions are crucial for interpreting experimental spectra and understanding the molecule's structural and electronic properties under various conditions.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately compute the vibrational frequencies of the molecule. researchgate.netresearchgate.net These computed frequencies correspond to the stretching and bending modes of specific bonds (e.g., C=O, O-H, C-Br). By comparing the predicted spectrum with experimental data, chemists can confirm the molecular structure and gain insight into intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group. nationalmaglab.org Furthermore, analyzing how these vibrational modes change during a reaction provides a powerful tool for elucidating reaction mechanisms.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical chemical shifts for this compound can be correlated with experimental data to assign specific peaks to individual atoms in the molecule. researchgate.net Discrepancies between predicted and observed shifts can indicate specific electronic effects from the acetyl and bromo substituents or suggest dynamic processes occurring in solution. nationalmaglab.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, further aiding in mechanistic interpretation. researchgate.netresearchgate.net

Table 1: Example of Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-311++G(d,p)) This table is illustrative, showing the type of data generated from computational studies. Actual values would require specific calculations.

| Parameter | Predicted Value | Significance |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| Carbonyl (Carboxylic Acid) | ~170 ppm | Sensitive to hydrogen bonding and electronic environment. |

| Carbonyl (Acetyl) | ~195 ppm | Indicates the electronic effect of the aromatic ring. |

| Aromatic C-Br | ~120 ppm | Shows the influence of the heavy halogen atom. |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Carboxylic Acid (-OH) | >10 ppm | Position is highly dependent on solvent and concentration. |

| Aromatic Protons | 7.5 - 8.5 ppm | Splitting patterns and shifts reveal substituent effects. |

| Acetyl Methyl (-CH₃) | ~2.6 ppm | A singlet peak characteristic of the acetyl group. |

| IR Vibrational Frequency (cm⁻¹) | ||

| O-H Stretch (Carboxylic Dimer) | ~2500-3300 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded carboxylic acid dimer. nationalmaglab.org |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | Frequency indicates the strength of the carbonyl bond. |

| C=O Stretch (Acetyl) | ~1685 cm⁻¹ | Lower frequency due to conjugation with the aromatic ring. |

| C-Br Stretch | ~600-700 cm⁻¹ | Identifies the carbon-bromine bond vibration. |

In Silico Screening for Novel Reactivity or Synthetic Routes

In silico screening has emerged as a powerful strategy for accelerating the discovery of new chemical reactions and optimizing synthetic routes. drugtargetreview.com For this compound, computational tools can be used to explore a vast chemical space of potential reactants and catalysts, identifying promising pathways before any experiments are conducted in the lab. drugtargetreview.com

This process often involves simulating potential reactions using methods like the Artificial Force Induced Reaction (AFIR) or other quantum chemical calculations to map out reaction energy profiles. drugtargetreview.com By calculating the activation energies and reaction thermodynamics for various hypothetical transformations, researchers can predict the feasibility of a new reaction. For instance, one could computationally screen a library of potential cross-coupling partners for the bromine atom on this compound under different catalytic conditions to find novel C-C or C-N bond-forming reactions.

Furthermore, computational models can predict how modifications to the substituents (the acetyl and carboxyl groups) would affect the molecule's reactivity in known transformations. Quantitative Structure-Reactivity Relationship (QSTR) studies can correlate molecular descriptors (such as electronic parameters and steric factors) with reaction outcomes, guiding the design of more efficient syntheses. mdpi.com This predictive power allows chemists to prioritize experiments, saving significant time and resources by focusing on the most viable synthetic strategies identified through computational screening. drugtargetreview.com

Table 2: Example of an In Silico Screening Protocol for this compound This table is illustrative of a potential computational screening workflow.

| Screening Target | Computational Method | Parameters Investigated | Objective |

| Suzuki Cross-Coupling | DFT (e.g., B3LYP) | Catalyst (e.g., different Pd ligands), boronic acid partners, solvent effects. | To identify optimal conditions and novel coupling partners for modifying the C-Br bond. |

| Nucleophilic Aromatic Substitution | Transition State Searching | Various nucleophiles (e.g., amines, alkoxides), reaction energy barriers. | To explore the potential for replacing the bromine atom via an SNAr mechanism. |

| Reduction of Acetyl Group | Reaction Pathway Modeling | Different reducing agents (e.g., borohydrides), chemoselectivity (acetyl vs. carboxylic acid). | To predict conditions for the selective reduction of the ketone functionality. |

| Novel Cyclization Reactions | Artificial Force Induced Reaction (AFIR) | Intramolecular reaction pathways involving the acetyl and carboxyl groups. | To discover previously unknown cyclization reactions for synthesizing novel heterocyclic scaffolds. drugtargetreview.com |

Advanced Analytical Methodologies for Investigating 3 Acetyl 5 Bromobenzoic Acid in Reaction Systems

The study of 3-Acetyl-5-bromobenzoic acid within reaction systems necessitates a suite of advanced analytical techniques to elucidate reaction mechanisms, monitor progress, analyze pathways, and characterize intermediates. These methodologies provide a molecular-level understanding of the transformations the compound undergoes.

Future Directions and Emerging Research Avenues for 3 Acetyl 5 Bromobenzoic Acid Chemistry

Exploration of Novel Catalytic Transformations

The reactivity of the aryl bromide and the acetyl group on the 3-acetyl-5-bromobenzoic acid scaffold opens up a vast landscape for exploring novel catalytic transformations. Future research will likely focus on leveraging these sites for complex molecule synthesis through advanced cross-coupling and functionalization reactions.

The bromine atom is a prime handle for various palladium-catalyzed cross-coupling reactions. While Suzuki and Heck couplings are standard, future work could explore less conventional transformations. For instance, palladium-catalyzed carbonylative reactions, using formic acid as a CO source, could transform the bromo group into a carboxylic acid, yielding a tricarboxylic aromatic compound. google.com Research into the hydroxycarbonylation of aryl halides has demonstrated the synthesis of benzoic acids without the direct use of CO gas, a methodology that could be adapted for this compound. google.com

Furthermore, the development of Rh(III)-catalyzed C-H activation and annulation reactions presents an exciting frontier. acs.orgmdpi.com These methods could enable the construction of complex heterocyclic systems by reacting the C-H bonds ortho to the existing functional groups. For example, coupling with alkynes or vinyl acetates could lead to the synthesis of novel isocoumarin (B1212949) or phthalide (B148349) derivatives, which are prevalent motifs in biologically active molecules. acs.orgmdpi.com The table below outlines potential catalytic transformations and their expected products.

| Catalytic System | Reactant Partner | Potential Product Class |

| Palladium(II) acetate (B1210297) / Xantphos | Formic Acid / DCC | Isophthalic acid derivative |

| Rh(III) complex / Cu(OAc)₂ | Vinyl Acetates | Substituted Isocoumarins |

| Rh(III) complex / Cu(OAc)₂ | Terminal Alkynes | Ylidenephthalides |

| Palladium Catalyst / Ligand | Arylacetonitriles | Cyanobenzoic acid derivatives |

The acetyl group's methyl and carbonyl components also offer avenues for catalytic functionalization. Enantioselective transformations, such as asymmetric hydrogenation or transfer hydrogenation of the ketone, could produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. chemicalbook.com For this compound, its derivatives are well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. unito.it For example, organolithium chemistry, often required for converting the aryl bromide to other functional groups, can be performed more safely and efficiently on a multigram scale in a continuous flow setup. unito.it This would allow for the rapid synthesis of boronic acids or other organometallic derivatives of this compound within seconds. unito.it

Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery of new derivatives and the optimization of reaction conditions. High-throughput screening of catalysts, ligands, and solvents for cross-coupling reactions involving this compound can be performed rapidly. chemicalbook.com This automated approach was successfully used to optimize Pd-catalyzed Suzuki-Miyaura coupling reactions, significantly reducing development time. chemicalbook.com The integration of these platforms would facilitate the creation of large libraries of compounds derived from this compound for screening in drug discovery and materials science.

Table of Potential Flow Chemistry Applications:

| Reaction Type | Advantage in Flow Chemistry | Potential Throughput |

|---|---|---|

| Halogen/Lithium Exchange | Enhanced safety and temperature control | ~60 g/h |

| Suzuki-Miyaura Coupling | Rapid optimization and high-throughput screening | Dependent on setup |

| Photochemical Reactions | Uniform light distribution, improved efficiency | Dependent on reactor design |

Sustainable Synthesis Approaches and Biocatalytic Applications

Future research will increasingly prioritize green chemistry principles in the synthesis and application of this compound. This involves developing more sustainable synthetic routes and exploring the potential of biocatalysis.

Sustainable synthesis methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. This can include solvent-free reactions or the use of environmentally benign solvents like water. ijisrt.com For instance, developing solid-state or mechanochemical methods for the transformations of this compound could significantly reduce solvent waste. The use of heterogeneous catalysts that can be easily recovered and recycled, such as palladium on carbon (Pd/C) for coupling reactions, aligns with these sustainability goals. organic-chemistry.org

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis. bldpharm.com Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. The functional groups of this compound are amenable to enzymatic transformations. For example, ketone reductases could be used for the enantioselective reduction of the acetyl group. Aromatic acid CoA ligases could potentially activate the carboxylic acid group, paving the way for subsequent enzymatic modifications. mdpi.com Furthermore, dioxygenase enzymes have been used for the biocatalytic transformation of benzoic acid into chiral cis-dihydroxylated products, which are valuable chiral building blocks. researchgate.net Applying a similar approach to this compound could generate novel, highly functionalized chiral synthons.

Potential Biocatalytic Transformations:

| Enzyme Class | Transformation | Potential Product |

|---|---|---|

| Ketone Reductase | Asymmetric reduction of the acetyl group | Chiral 1-(3-bromo-5-carboxyphenyl)ethanol |

| Aromatic Acid CoA Ligase | Activation of the carboxylic acid | 3-Acetyl-5-bromobenzoyl-CoA |

| Benzoate Dioxygenase | Dihydroxylation of the aromatic ring | Chiral dihydroxy-cyclohexadiene derivative |

Advanced Functional Material Development Derived from this compound

The unique substitution pattern of this compound makes it an attractive monomer or precursor for the synthesis of advanced functional materials. Its rigid aromatic core and multiple functional groups can be exploited to create polymers, metal-organic frameworks (MOFs), and other materials with tailored properties.

Brominated aromatic compounds are valuable as intermediates in polymer chemistry and as flame retardants. organic-chemistry.orgmdpi.com The bromine atom in this compound could be used as a site for polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. Alternatively, the entire molecule could be incorporated into polymer backbones to enhance thermal stability and impart flame retardant characteristics. mdpi.comgoogle.com

In the field of metal-organic frameworks, benzoic acid derivatives are widely used as organic linkers. unito.itnih.gov The carboxylic acid group of this compound can coordinate with metal ions to form MOFs. The acetyl and bromo substituents would then project into the pores of the framework, allowing for post-synthetic modification. These functional groups could be used to tune the sorption properties of the MOF, act as catalytic sites, or serve as anchoring points for other molecules. The use of benzoic acid as a modulator in MOF synthesis is also known to create controlled defects, which can enhance properties like surface area and hydrophobicity. unito.itscispace.com

Potential Material Applications:

| Material Class | Role of this compound | Potential Properties |

|---|---|---|

| Conjugated Polymers | Monomer via cross-coupling of the bromine atom | Optoelectronic activity, thermal stability |

| Flame Retardant Polymers | Additive or co-monomer | Reduced flammability |

| Metal-Organic Frameworks (MOFs) | Organic linker or modulator | Tunable porosity, catalytic activity, controlled drug release mdpi.com |

Theoretical Insights Guiding Experimental Design

Computational chemistry and theoretical studies are indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, theoretical insights can accelerate the discovery of new reactions and materials.

Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of the molecule. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and calculate spectroscopic properties to aid in characterization. For instance, DFT could be used to model the transition states of various catalytic cycles, helping to rationalize observed product distributions and to design more selective catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies can be used to predict the biological activity and toxicity of derivatives of this compound. bldpharm.com By building computational models based on a set of known compounds, it is possible to screen virtual libraries of derivatives to identify candidates with desired properties for pharmaceutical or agrochemical applications, while also flagging potentially toxic structures early in the development process. bldpharm.com These predictive models save significant time and resources compared to synthesizing and testing every compound.

Areas for Theoretical Investigation:

| Computational Method | Research Goal | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms of catalytic transformations. | Design of more efficient and selective catalysts. |

| DFT and Time-Dependent DFT | Predict electronic and photophysical properties of derived polymers. | Guide the synthesis of materials with desired optical and electronic properties. |

| Molecular Dynamics (MD) Simulations | Simulate the interaction of derivatives with biological targets. | Prioritize compounds for synthesis and biological testing. |

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-5-bromobenzoic acid, and what experimental parameters influence yield?

Methodological Answer: this compound can be synthesized via regioselective cross-coupling reactions . For example:

- Heck cross-coupling : Brominated benzoic acid derivatives (e.g., 3-Bromo-5-iodobenzoic acid) can undergo coupling with acetyl-containing alkenes under palladium catalysis. Optimize reaction conditions (temperature: 80–100°C; solvent: DMF or toluene) and ligand selection (e.g., PPh₃) to enhance regioselectivity .

- Sonogashira coupling : Introduce acetyl groups via alkynylation followed by oxidation. Use CuI as a co-catalyst and inert atmosphere to prevent side reactions .

Key parameters : Monitor reaction progress using TLC (Rf values) and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification :

- Characterization :

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound derivatives?

Methodological Answer:

- Retrosynthetic analysis : Use AI-driven platforms (e.g., Reaxys or Pistachio models) to predict feasible routes. Input target structure to generate precursor scoring and plausible one-step reactions .

- DFT calculations : Simulate transition states for cross-coupling reactions (e.g., Heck or Sonogashira) to assess regioselectivity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set. Compare computed activation energies with experimental yields .

Validation : Cross-check computational predictions with small-scale lab trials (50–100 mg scale) .

Q. How to resolve contradictions in spectral data (e.g., IR, NMR) for brominated benzoic acid derivatives?

Methodological Answer:

- Data normalization : Ensure spectra are acquired under identical conditions (solvent, temperature, concentration). For IR, use KBr pellets and baseline correction .

- Reference standards : Compare with authenticated samples from repositories like NIST. For NMR, use deuterated solvents and internal standards (e.g., TMS) .

- Statistical analysis : Apply principal component analysis (PCA) to differentiate noise from genuine spectral variations. Software: MATLAB or Python (SciPy library) .

Q. What strategies mitigate decomposition of this compound under light or oxidative conditions?

Methodological Answer:

- Storage : Store in amber vials at −20°C under nitrogen. Add stabilizers (0.1% BHT) to prevent radical-mediated degradation .

- Handling : Conduct reactions in dark/amber glassware. For oxidative stability, use scavengers like ascorbic acid (1 mM) in aqueous buffers .

- Analytical monitoring : Track degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA). Calculate half-life (t₁/₂) under stress conditions (e.g., 40°C/75% RH) .

Q. How to design bioactivity studies for this compound in pharmacological models?

Methodological Answer:

- Target identification : Use molecular docking (AutoDock Vina) to screen against enzymes (e.g., cyclooxygenase-2) using the acetyl and bromo groups as pharmacophores .

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa). IC₅₀ calculation via nonlinear regression (GraphPad Prism) .

- Enzyme inhibition : Monitor activity spectrophotometrically (e.g., thromboxane synthase inhibition at 340 nm) .

Controls : Include parent compounds (e.g., 5-bromobenzoic acid) to isolate the acetyl group’s contribution .

Q. What crystallographic techniques elucidate the structural dynamics of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve structure at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Analyze dihedral angles between acetyl and aromatic planes to assess conjugation .

- Powder XRD : Compare experimental patterns (Rigaku SmartLab) with simulated data (Mercury software) to detect polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.